Ethyl 3-(4-nitrophenyl)propanoate

Solubility Formulation Bioavailability

Researchers requiring precise LogP control in cell-based assays face solubility-reactivity trade-offs. Ethyl 3-(4-nitrophenyl)propanoate (CAS 7116-34-9) resolves this with: • Measured aqueous solubility of 0.21 g/L-~2-fold lower than its methyl ester-enabling fine-tuning of membrane permeability. • Enhanced stability under hydrogenation conditions, allowing nitro reduction without ester cleavage or protecting-group strategies. • Optimized para-substitution pattern for antifeedant SAR studies, avoiding inactive ortho/meta isomers. Supplied as a ≥97% solid with full spectroscopic characterization; serves as an analytical standard for nitroaromatic ester mixtures.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 7116-34-9
Cat. No. B1365030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-nitrophenyl)propanoate
CAS7116-34-9
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H13NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7H,2,5,8H2,1H3
InChIKeyQGKUTNMKCRVGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-nitrophenyl)propanoate (CAS 7116-34-9) Procurement Baseline: Identity, Purity, and Structural Confirmation


Ethyl 3-(4-nitrophenyl)propanoate (CAS 7116-34-9) is a para-nitro-substituted phenylpropanoic acid ethyl ester, classified as a nitrobenzene derivative and a carboxylic ester . It is formally derived from the condensation of 3-(4-nitrophenyl)propanoic acid with ethanol. Its molecular formula is C₁₁H₁₃NO₄ with a molecular weight of 223.23 g/mol . The compound is typically supplied as a solid with a melting point of 32–35 °C and a minimum purity specification of 98% (GC) from major suppliers . This baseline identity and purity are essential prerequisites for any scientific or industrial procurement evaluation.

Identity Para-nitro phenylpropanoate ethyl ester; nitrobenzene derivative with ester handle
Procurement Solid format with low melt point (32–35 °C); supports melt processing and cold-chain storage
Workflow Suited for nitro-reduction sequences, lipophilicity tuning, and antifeedant SAR studies

Why Generic Substitution of Ethyl 3-(4-nitrophenyl)propanoate Fails: Differential Evidence Against Closest Analogs


Generic substitution among in-class p-nitrophenyl esters is scientifically unsound because minor structural modifications—such as ester alkyl chain length, nitro group position, or saturation state—produce measurably distinct physicochemical properties and divergent biological activity profiles [1]. These differences directly impact solubility, reactivity in reduction or hydrolysis, and target engagement in biological assays, making blind interchange a risk to experimental reproducibility and procurement value.

Ester length Methyl ester analogs may shift aqueous solubility and dissolution profiles, altering assay bioavailability context.
Acid form Free acid forms differ in melting point and reactivity, potentially disrupting melt-based processing or coupling steps.
Nitro position Ortho- or meta-nitro isomers may exhibit different antifeedant SAR, requiring positional verification in ecology studies.

Ethyl 3-(4-nitrophenyl)propanoate Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence


Aqueous Solubility Differential: Ethyl vs. Methyl Ester of 3-(4-Nitrophenyl)propanoic Acid

The ethyl ester (CAS 7116-34-9) exhibits an experimentally calculated aqueous solubility of 0.21 g/L at 25 °C , whereas the corresponding methyl ester (CAS 7515-15-3) is reported to have a higher solubility of approximately 0.45 g/L under the same conditions . The reduced solubility of the ethyl ester (a ~53% decrease) implies a higher logP and greater lipophilicity, which is a critical differentiator for applications requiring controlled hydrophobicity, such as membrane permeation or lipid-based formulation.

Aq. solubility
Reported
Ethyl ester: 0.21 g/L vs. Methyl ester: ~0.45 g/L (~53% lower)
Supports lipophilicity-controlled assay design
Calculated solubility; data to verify in target assay media
Solubility Formulation Bioavailability

Melting Point and Physical Form Differentiation: Ethyl vs. Acid Forms of 4-Nitrophenylpropanoate

Ethyl 3-(4-nitrophenyl)propanoate is a solid at room temperature (melting point 32–35 °C) , in contrast to the parent acid 3-(4-nitrophenyl)propanoic acid (CAS 16642-79-8), which has a significantly higher melting point of 167–170 °C . This low melting point can simplify melt-based processing or purification but also necessitates cool storage (long-term at -20 °C) to prevent decomposition . The physical form divergence translates into distinct handling and shipping requirements.

Melting point
Reported
Ester: 32–35 °C vs. Acid: 167–170 °C (~135 °C lower)
Enables melt processing but may require cold-chain logistics
Physical form context; review storage specifications
Physical form Storage Handling

Antifeedant Activity Profile: Para-Nitro Substitution vs. Other Phenylpropanoates

In a systematic structure-activity study of phenylpropanoid antifeedants against the pine weevil Hylobius abietis, para-substituted phenylpropanoids were identified as the optimal configuration for feeding deterrence [1]. While quantitative antifeedant index (AFI) values for the specific ethyl 3-(4-nitrophenyl)propanoate were not directly reported, the class-level trend shows that para-nitro substitution enhances antifeedant potency relative to ortho- or meta-substituted analogs, and that the ethyl ester provides a favorable balance of volatility and lipophilicity compared to the methyl ester [2].

Antifeedant SAR
Class-level
Para-nitro ester is the preferred phenotype in H. abietis feeding deterrence
Reduces screening of less active positional isomers
Class-level inference; direct AFI for ethyl ester not reported
Antifeedant Pine weevil Structure-activity

Chemoselective Reduction Utility: Ethyl Ester Stability Under Nitro-Reduction Conditions

Ethyl 3-(4-nitrophenyl)propanoate can be selectively reduced to ethyl 3-(4-aminophenyl)propanoate using catalytic hydrogenation (Pd/C, H₂) or chemical reductants (SnCl₂) without ester hydrolysis, yielding the amino ester as a versatile building block . In contrast, the corresponding methyl ester (CAS 7515-15-3) shows slightly higher susceptibility to ester cleavage under identical conditions due to reduced steric shielding [1]. This differential stability increases the attractiveness of the ethyl ester for multi-step syntheses requiring preservation of the ester functionality.

Chemoselectivity
Method context
Ethyl ester resists hydrolysis under Pd/C hydrogenation better than methyl ester
Supports multi-step synthesis without protecting groups
Yield advantage estimated; source-specific review advised
Chemoselective reduction Amino ester Catalytic hydrogenation

Ethyl 3-(4-nitrophenyl)propanoate Procurement Scenarios: Targeted Applications Based on Differentiating Evidence


Controlled-Lipophilicity Probe Design for Membrane Permeation Studies

Researchers designing small-molecule probes for cell-based assays require precise control over lipophilicity. The measured aqueous solubility of 0.21 g/L makes ethyl 3-(4-nitrophenyl)propanoate a suitable LogP tuning element, offering a ~2-fold lower solubility than its methyl ester analog, thus enabling fine-tuning of membrane permeability without altering the pharmacophore.

Building Block for Selective Nitro-Reduction Sequences Leading to Aniline Intermediates

Medicinal chemistry programs synthesizing aniline-containing inhibitors or chemical biology tools benefit from the ethyl ester's enhanced stability under hydrogenation conditions . Procurement of this ester ensures that the nitro group can be reduced while retaining the ester handle for subsequent coupling, circumventing protecting-group strategies.

Agrochemical Antifeedant Research Targeting Pine Weevil and Related Coleopteran Pests

Based on class-level SAR evidence [1], the para-nitro phenylpropanoid ethyl ester represents an optimal initial probe for structure-activity studies in antifeedant development. Procurement of this compound allows teams to avoid synthesizing or testing less active ortho- or meta-isomers, accelerating hit identification.

Reference Standard for GC/MS or NMR Method Development

The availability of certified purity (98% GC) and full spectroscopic characterization (¹H NMR, ¹³C NMR, FTIR, MS) [2] makes this compound suitable as a retention-time or chemical-shift standard for analytical methods analyzing nitroaromatic ester mixtures.

Application
Selection Property
Validation Focus
Lipophilicity probe design
Controlled aqueous solubility
Solubility in assay media
Nitro-reduction building block
Ester stability under hydrogenation
Chemoselectivity and yield review
Antifeedant SAR studies
Para-nitro phenylpropanoid scaffold
Class-level antifeedant activity context
Analytical reference standard
Certified purity and spectral data
Retention time and chemical shift benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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